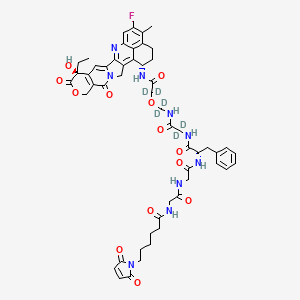
Deruxtecan-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deruxtecan-d6 is a deuterium-labeled derivative of Deruxtecan, a compound known for its role as a topoisomerase I inhibitor. This compound is primarily used in scientific research and drug development, particularly in the field of oncology. The deuterium labeling helps in tracing and quantifying the compound in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Deruxtecan-d6 is synthesized by incorporating deuterium into the Deruxtecan molecule. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process is designed to maximize yield and purity while minimizing the production of by-products. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Deruxtecan-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterium-labeled reduced forms of the compound .
Scientific Research Applications
Deruxtecan-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to understand the pathways and interactions of Deruxtecan in biological systems.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. It helps in studying the pharmacokinetics and pharmacodynamics of these drugs.
Industry: Applied in the quality control and validation of pharmaceutical products .
Mechanism of Action
Deruxtecan-d6 exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication and transcription. The inhibition of this enzyme leads to the accumulation of DNA breaks, ultimately causing cell death. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
Trastuzumab Deruxtecan: An antibody-drug conjugate used in the treatment of HER2-positive breast cancer.
Patritumab Deruxtecan: An experimental antibody-drug conjugate for non-small-cell lung cancer.
Ifinatamab Deruxtecan: An experimental anti-cancer treatment.
Uniqueness
Deruxtecan-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C52H56FN9O13 |
|---|---|
Molecular Weight |
1040.1 g/mol |
IUPAC Name |
N-[2-[[2-[[(2S)-1-[[1,1-dideuterio-2-[[dideuterio-[1,1-dideuterio-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i22D2,26D2,27D2 |
InChI Key |
WXNSCLIZKHLNSG-UDOUQANSSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)NC([2H])([2H])OC([2H])([2H])C(=O)N[C@H]1CCC2=C3C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=NC3=CC(=C2C)F)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















